Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-7-4-11-5-13(7)8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUJZDRXSNRQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=NC=C2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659993 | |
| Record name | Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-61-9 | |
| Record name | Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944709-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Rearrangement: The imidazo[1,5-a]pyrimidine core can undergo cyclization and rearrangement reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of solvents such as ethanol or dichloromethane and temperature control.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of imidazo[1,5-a]pyrimidines demonstrate inhibitory effects on various cancer cell lines. For instance, certain analogs have shown selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a target involved in cancer cell proliferation and survival pathways .
1.2 Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. In particular, studies have highlighted its role as an inhibitor of tryptophan dioxygenase, an enzyme implicated in immune modulation and cancer progression . The structure-activity relationship (SAR) studies reveal that modifications to the imidazo[1,5-a]pyrimidine scaffold can enhance potency and selectivity against target enzymes.
Structure-Activity Relationship (SAR)
2.1 Key Findings from SAR Studies
The SAR analysis of this compound derivatives has provided insights into the relationship between chemical structure and biological activity:
| Substituent | Activity | Remarks |
|---|---|---|
| Chlorine at position 4 | Moderate inhibition of PI3Kγ | Enhances lipophilicity |
| Alkyl substitutions at position 5 | Increased potency | Improves binding affinity |
| Aromatic groups at position 8 | Variable activity | Dependent on electronic effects |
These findings suggest that specific modifications can lead to enhanced therapeutic profiles.
Case Studies
3.1 Discovery of Selective PI3Kγ Inhibitors
A study demonstrated that derivatives based on this compound exhibited potent inhibition of PI3Kγ with IC50 values in the low nanomolar range. The most promising compounds showed over 600-fold selectivity for PI3Kγ compared to other isoforms . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
3.2 Development as Antitumor Agents
In another case study, a series of imidazo[1,5-a]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the imidazo[1,5-a]pyrimidine core .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Physical Properties
- Ethyl 7-(4-chlorophenyl) derivatives: Melt at 245–246°C due to increased rigidity from aryl groups .
Spectroscopic Data
Key Research Findings
Substituent-Driven Activity : Chlorine at position 4 (imidazo) or 5 (pyrazolo) enhances electrophilicity, critical for covalent kinase inhibition .
Stereochemical Complexity : Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate yields stereoisomers (syn/anti), with computational studies confirming conformational preferences .
SAR Insights :
Biological Activity
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure that combines an imidazole ring with a pyrimidine ring. The presence of the chloro substituent and the carboxylate group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can modulate enzymatic activities and receptor functions, potentially influencing various signaling pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions, thereby altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, affecting their activity and downstream signaling.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens.
- Antiviral Properties : Preliminary findings suggest potential antiviral effects, although further investigation is required.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through activation of caspase pathways. The IC50 values observed were in the micromolar range, suggesting significant potency against specific tumor types.
Table 2: IC50 Values Against Cancer Cell Lines
Synthesis and Derivatives
The synthesis of this compound involves cyclization reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity and selectivity towards specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
